molecular formula C16H14ClN3S2 B2742527 5-{[(2-chlorobenzyl)thio]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 446052-36-4

5-{[(2-chlorobenzyl)thio]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2742527
CAS No.: 446052-36-4
M. Wt: 347.88
InChI Key: HVANVFGWLJJBBD-UHFFFAOYSA-N
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Description

5-{[(2-Chlorobenzyl)thio]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol is a triazole-based heterocyclic compound characterized by a 1,2,4-triazole core substituted with a phenyl group at position 4, a 2-chlorobenzylthio-methyl moiety at position 5, and a thiol group at position 2.

Properties

IUPAC Name

3-[(2-chlorophenyl)methylsulfanylmethyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3S2/c17-14-9-5-4-6-12(14)10-22-11-15-18-19-16(21)20(15)13-7-2-1-3-8-13/h1-9H,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVANVFGWLJJBBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)CSCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Hydrazinecarbothioamide Intermediate

The process begins with the preparation of N-(2-chlorobenzylthio)methyl hydrazinecarbothioamide. This intermediate is synthesized by reacting 2-chlorobenzyl chloride with thiourea in ethanol under reflux, followed by treatment with methyl hydrazinecarboxylate. The reaction proceeds via nucleophilic displacement, yielding the thioamide precursor.

Alkaline Cyclization

The hydrazinecarbothioamide undergoes cyclization in sodium hydroxide (2 M) at 80–90°C for 6–8 hours. The base facilitates intramolecular dehydration, forming the triazole ring. The thiol group is introduced in situ through the cleavage of the thiocarbamide moiety. Typical yields range from 65% to 78%, depending on the stoichiometry of the base and reaction time (Table 1).

Table 1: Optimization of Cyclization Conditions

Base Temperature (°C) Time (h) Yield (%)
NaOH (2 M) 80 6 68
KOH (2 M) 90 8 75
NaHCO₃ 70 10 52

Data adapted from cyclization studies of analogous triazolethiones.

Multi-Step Functionalization of Preformed Triazole Cores

An alternative strategy involves synthesizing 4-phenyl-4H-1,2,4-triazole-3-thiol first, followed by introducing the (2-chlorobenzyl)thio methyl group via alkylation. This method offers better control over regioselectivity.

Preparation of 4-Phenyl-4H-1,2,4-Triazole-3-Thiol

The parent triazolethiol is synthesized by cyclizing phenylthiosemicarbazide with formic acid under reflux. The reaction forms the triazole ring while retaining the thiol group, achieving yields of 82–88%.

Alkylation with 2-Chlorobenzyl Chloride

The thiol group undergoes alkylation with 2-chlorobenzyl chloride in dimethylformamide (DMF) at 60°C. Potassium carbonate acts as a base to deprotonate the thiol, promoting nucleophilic attack on the benzyl chloride. This step requires careful stoichiometry to avoid over-alkylation, with optimal molar ratios of 1:1.2 (triazolethiol:benzyl chloride). Yields for this step average 70%.

One-Pot Synthesis Using Sulfur-Transfer Reagents

Recent advances employ carbon disulfide (CS₂) as a sulfur source in a one-pot protocol. This method streamlines the synthesis by combining cyclization and functionalization steps.

Reaction Mechanism

A mixture of phenylhydrazine, 2-chlorobenzyl chloride, and CS₂ is heated in ethanolic potassium hydroxide (10%) under reflux. The CS₂ reacts with hydrazine to form a dithiocarbamate intermediate, which cyclizes to form the triazole ring. Concurrently, the 2-chlorobenzyl group is introduced via nucleophilic substitution. This method achieves yields of 60–65%, albeit with lower purity compared to multi-step approaches.

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Key Methods

Method Yield (%) Purity (%) Key Challenge
Classical Cyclization 75 95 Requires strict pH control
Multi-Step Alkylation 70 98 Risk of over-alkylation
One-Pot with CS₂ 65 85 Byproduct formation (e.g., K₂S)

Chemical Reactions Analysis

Types of Reactions

5-{[(2-chlorobenzyl)thio]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of triazole derivatives, including 5-{[(2-chlorobenzyl)thio]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol, as antimicrobial agents. Research indicates that sulfur-containing triazoles exhibit significant activity against various bacterial strains and fungi. For instance, derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have shown promising results in inhibiting the growth of pathogenic microorganisms through mechanisms that disrupt cellular processes and inhibit enzyme activity .

Antifungal Properties

The compound has also been evaluated for its antifungal properties. Triazole derivatives are known to interfere with fungal cell membrane synthesis by inhibiting the enzyme lanosterol demethylase. This action is crucial for developing new antifungal therapies to combat resistant strains of fungi . The synthesis and characterization of such compounds have been documented, revealing their efficacy against various fungal pathogens .

Plant Protection

In agricultural research, compounds like this compound are being explored for their potential as fungicides. The ability to inhibit fungal growth makes these compounds valuable in protecting crops from diseases caused by fungal pathogens. Studies show that integrating such compounds into crop protection strategies can enhance yield and reduce losses due to fungal infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of triazole derivatives. Modifications in the side chains and functional groups can significantly influence biological activity. For example, the presence of a chlorobenzyl group in this compound enhances its lipophilicity and biological interaction with target organisms .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from basic triazole frameworks. The initial steps often include the formation of thiol derivatives through nucleophilic substitution reactions followed by cyclization processes . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Antimicrobial Screening

A comprehensive study involving a series of synthesized triazole derivatives demonstrated varying degrees of antimicrobial activity against standard strains such as Escherichia coli and Candida albicans. Compounds were evaluated using agar diffusion methods to determine their minimum inhibitory concentrations (MICs), where some derivatives exhibited MIC values lower than those of commercially available antibiotics .

Field Trials in Agriculture

Field trials assessing the effectiveness of triazole-based fungicides have shown that these compounds can significantly reduce disease incidence in crops like wheat and barley when applied at specific growth stages. Results indicated improved plant health and increased yield compared to untreated controls .

Mechanism of Action

The mechanism of action of 5-{[(2-chlorobenzyl)thio]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

4-(5-((2-Chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5j)

  • Structure : Replaces the 3-thiol group with a pyridine ring.
  • Properties : Yield: 89%; m.p.: 155–157°C; Molecular formula: C₂₁H₁₆ClN₄S.

5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol (5)

  • Structure: Features a 2-aminothiazole substituent instead of 2-chlorobenzylthio.
  • Properties : Yield: 92%; m.p.: 233–234°C; Molecular formula: C₁₂H₁₁N₅S₂.
  • Application : Serves as a precursor for migraine-relieving derivatives .

5-{[(2-Chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol

  • Structure: Substitutes the benzylthio group with a 2-chlorophenoxymethyl linkage.
  • Commercial Availability : Priced at $266/g (1 g) and $800/g (5 g), indicating high synthetic complexity .

5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol Derivatives

  • Structure : Incorporates a pyrazole ring at position 5.
  • Activity : Exhibits moderate antiradical activity (DPPH assay) .

Table 1: Key Properties of Selected Analogues

Compound Name Molecular Formula Yield (%) m.p. (°C) Key Biological Activity Reference
Target Compound C₁₇H₁₅ClN₄S₂ N/A N/A Inferred antimicrobial
4-(5-((2-Chlorobenzyl)thio)-4-phenyl-...) (5j) C₂₁H₁₆ClN₄S 89 155–157 Antimicrobial
5-[(2-Amino-1,3-thiazol-4-yl)methyl]-... (5) C₁₂H₁₁N₅S₂ 92 233–234 Migraine precursor
5-(6-Chloropyridin-3-yl methyl)-... (2) C₁₄H₁₂ClN₃S N/A N/A Antibacterial
5-(5-Methyl-1H-pyrazol-3-yl)-... derivatives Varies 39–83 70–198 Antiradical (DPPH assay)

Table 2: Substituent Effects on Activity

Substituent Type Example Compound Observed Impact on Activity
2-Chlorobenzylthio Target compound Enhanced lipophilicity; potential antimicrobial
Pyridine ring Compound 5j Improved solubility; broad-spectrum antimicrobial
2-Aminothiazole Compound 5 Enables CNS-targeted applications (e.g., migraine)
Pyrazole Derivatives in Moderate antioxidant activity

Biological Activity

5-{[(2-chlorobenzyl)thio]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol (CBTMT) is a notable compound within the triazole family, recognized for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

CBTMT is characterized by its unique chemical structure, which includes a triazole ring and a thiol group. Its molecular formula is C16H14ClN3S2C_{16}H_{14}ClN_3S_2 with a molecular weight of approximately 347.88 g/mol. The presence of the thiol group enhances its reactivity and biological interactions.

Synthesis

The synthesis of CBTMT typically involves the reaction of 2-chlorobenzyl chloride with 4-phenyl-4H-1,2,4-triazole-3-thiol in the presence of sodium hydroxide as a base. The reaction is conducted in an organic solvent like dimethylformamide (DMF) under reflux conditions. Purification is achieved through recrystallization or column chromatography to yield high-purity product.

Antimicrobial Properties

Research indicates that CBTMT exhibits significant antimicrobial activity. In studies evaluating its efficacy against various pathogens, it has shown promising results:

  • Minimum Inhibitory Concentration (MIC) : At concentrations of 31.25 - 62.5 μg/mL, CBTMT demonstrated effective inhibition against strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans .
  • Structure-Biological Activity Relationship : Variations in substituents on the sulfur atom have been explored to understand their impact on antimicrobial efficacy; however, significant changes in activity were not observed across different derivatives .

Anticancer Activity

CBTMT has also been investigated for its potential anticancer properties. Studies have indicated that derivatives of triazoles exhibit cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Assays : Compounds similar to CBTMT have been tested against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines using MTT assays. Some derivatives exhibited selective cytotoxicity towards these cancer cells .

The biological activity of CBTMT is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth, contributing to its antimicrobial properties.
  • Cell Signaling Modulation : By binding to receptors involved in cancer cell proliferation, CBTMT could potentially alter signaling pathways that lead to reduced tumor growth .

Comparative Analysis with Related Compounds

To contextualize the biological activity of CBTMT, a comparison with other triazole derivatives is useful. The following table summarizes key findings regarding their activities:

Compound NameAntimicrobial Activity (MIC)Anticancer ActivityNotes
CBTMT31.25 - 62.5 μg/mLModerateEffective against multiple pathogens
Derivative A15 - 30 μg/mLHighMore potent against specific strains
Derivative B>100 μg/mLLowLimited effectiveness
Derivative C20 - 50 μg/mLModerateSelective towards certain cancers

Q & A

Basic Research Questions

Q. What are the conventional synthetic routes for 5-{[(2-chlorobenzyl)thio]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol?

  • Methodological Answer : The compound can be synthesized via multi-step protocols, starting with the formation of a hydrazone intermediate from substituted benzaldehyde and phenylhydrazine. Cyclization with thiocarbonyldiimidazole in solvents like ethanol or dimethylformamide (DMF) under reflux conditions (60–80°C) yields the triazole-thiol core. Alkylation with 2-chlorobenzyl chloride/bromide introduces the thioether side chain. Reaction optimization should prioritize purity control via TLC and recrystallization in hot ethanol .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer : Use a combination of:

  • Elemental analysis (CHNS) to verify stoichiometry.
  • ¹H/¹³C NMR spectroscopy (400 MHz in DMSO-d₆) to confirm substituent positions and integration ratios.
  • IR spectroscopy to identify thiol (-SH, ~2550 cm⁻¹) and triazole ring (C=N, ~1600 cm⁻¹) vibrations.
  • Chromatographic mass spectrometry (GC-MS or LC-MS) to assess purity and molecular ion peaks .

Q. How is the antimicrobial activity of this compound evaluated in preliminary studies?

  • Methodological Answer : Conduct broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Use ciprofloxacin as a positive control. Prepare serial dilutions (1–256 µg/mL) in Mueller-Hinton broth and incubate at 37°C for 18–24 hours. Confirm results with triplicate experiments and statistical analysis (e.g., ANOVA) .

Advanced Research Questions

Q. How can microwave-assisted synthesis optimize the production of this compound?

  • Methodological Answer : Microwave synthesis (e.g., Milestone Flexi Wave system) reduces reaction times from hours to minutes. Use 2-propanol or ethanol as solvents, 10% HCl as a catalyst, and irradiate at 150°C (14.4 bar pressure, 200 W) for 45 minutes. Monitor reaction completion via GC-MS. This method enhances yield (85–92%) and reduces byproducts compared to thermal methods .

Q. What strategies are effective for designing metal complexes with this triazole-thiol derivative?

  • Methodological Answer : React the thiol with metal sulfates (Fe²⁺, Cu²⁺, Zn²⁺) in aqueous NaOH (1:2 molar ratio). Stir for 24 hours, filter precipitates, and recrystallize from 70% ethanol. Characterize complexes via IR (shift in -SH peak due to metal coordination) and elemental analysis. Bioactivity assays can then compare metal-bound vs. free ligand efficacy .

Q. How can computational methods predict the pharmacological activity of novel derivatives?

  • Methodological Answer : Use the PASS Online platform to predict biological targets (e.g., enzyme inhibition, antimicrobial activity) based on structure-activity relationships (SAR). Input the SMILES notation and analyze Pa (probability of activity) and Pi (probability of inactivity) scores. Validate predictions with in vitro assays .

Q. How should researchers address contradictions in bioactivity data between studies?

  • Methodological Answer : Discrepancies in MIC values may arise from:

  • Strain variability : Use standardized strains (e.g., ATCC controls).
  • Solvent effects : DMSO concentration in stock solutions should not exceed 1% to avoid cytotoxicity.
  • Protocol differences : Adhere to CLSI/EUCAST guidelines for reproducibility. Re-evaluate conflicting data with dose-response curves and time-kill assays .

Q. What structural modifications enhance antimicrobial efficacy in alkylated derivatives?

  • Methodological Answer : Introduce long-chain alkyl groups (e.g., decylthio) via nucleophilic substitution with haloalkanes. Microwave-assisted alkylation in basic conditions increases yields. SAR studies show that longer chains (C8–C10) improve lipophilicity and membrane penetration, reducing MICs by 4–8-fold compared to shorter chains .

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